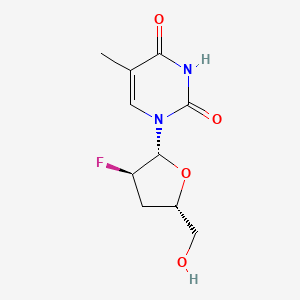
Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-3’-deoxythymidine is a synthetic nucleoside analog that has garnered significant attention in the fields of molecular imaging and cancer research. This compound is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-deoxythymidine typically involves the fluorination of a thymidine precursor. One common method employs 2,3’-anhydro-5’-O-benzoyl-2’-deoxythymidine as the starting material. The fluorination reaction is carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an organic solvent like dichloromethane. The reaction is conducted at low temperatures to ensure selectivity and yield .
Industrial Production Methods: For industrial-scale production, the synthesis is often automated using commercial synthesis modules. The process involves the same basic steps but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified using high-performance liquid chromatography (HPLC) to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Fluoro-3’-deoxythymidine undergoes various chemical reactions, including phosphorylation, which is crucial for its biological activity. The compound can also participate in substitution reactions due to the presence of the fluorine atom .
Common Reagents and Conditions:
Phosphorylation: Thymidine kinase is commonly used to phosphorylate 2’-Fluoro-3’-deoxythymidine, converting it into its monophosphate form.
Substitution: The fluorine atom can be substituted under specific conditions using nucleophilic reagents.
Major Products:
Aplicaciones Científicas De Investigación
2’-Fluoro-3’-deoxythymidine has a wide range of applications in scientific research:
Medicine: In oncology, 2’-Fluoro-3’-deoxythymidine is used as a positron emission tomography (PET) tracer to image tumor proliferation.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
2’-Fluoro-3’-deoxythymidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated by thymidine kinase, it is incorporated into the DNA of proliferating cells, thereby serving as a marker for cell proliferation. The presence of the fluorine atom enhances its stability and allows for its detection using PET imaging .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
2’-Fluoro-3’-deoxythymidine is often compared with other nucleoside analogs such as:
3’-Deoxy-3’-fluorothymidine: Similar in structure but lacks the fluorine atom at the 2’ position.
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug, it has an azido group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom at the 2’ position in 2’-Fluoro-3’-deoxythymidine imparts unique properties, such as increased stability and enhanced imaging capabilities, making it particularly valuable in PET imaging .
Propiedades
Número CAS |
121353-93-3 |
|---|---|
Fórmula molecular |
C10H13FN2O4 |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1 |
Clave InChI |
NPHYUIHLLMXOFR-LKEWCRSYSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



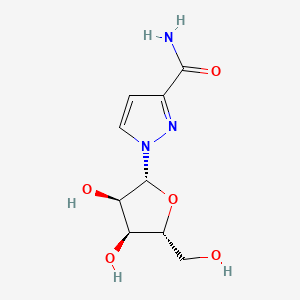
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)


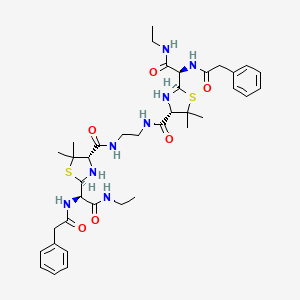
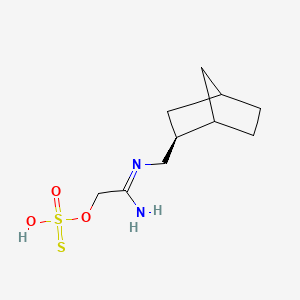

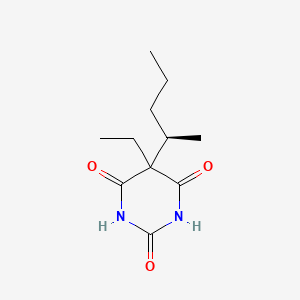


![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)


